2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate
Description
2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate (CAS: 1195771-65-3) is a multifunctional chain transfer agent (CTA) widely utilized in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its structure comprises three key moieties:
- N-hydroxysuccinimide (NHS) ester: Enables efficient conjugation with amine-containing molecules, making it valuable in bioconjugation applications .
- Cyano group: Stabilizes the radical intermediate during RAFT polymerization, enhancing control over molecular weight distribution .
- Ethylthio trithiocarbonate: Serves as the reactive site for chain transfer, ensuring controlled polymer growth and low dispersity (Đ ≤ 1.2) .
This compound is commercially available in industrial-grade purity (≥99%) and is stored at 2–8°C under inert gas to preserve its hydrolytically sensitive dithioester group . Its applications span polymer synthesis, bioconjugation, and materials science, particularly in creating polymersomes and functionalized macromolecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S3/c1-3-21-12(20)22-13(2,8-14)7-6-11(18)19-15-9(16)4-5-10(15)17/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKNGAHVZJLFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(CCC(=O)ON1C(=O)CCC1=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate typically involves the reaction of N-Hydroxysuccinimide with 4-Cyano-4-((ethylsulfanylthiocarbonyl)sulfanyl)pentanoic acid . The reaction is carried out under inert atmosphere conditions at a temperature range of 2-8°C . The product is then purified to achieve a purity of 95% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring that the reaction conditions are carefully controlled to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Introduction to 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate
This compound, with the CAS number 1195771-65-3, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, focusing on scientific research, including synthesis methods, biological activities, and potential industrial uses.
Pharmaceutical Applications
The compound has been investigated for its potential pharmaceutical applications, particularly in drug development. Its structure suggests possible interactions with biological systems, which can be exploited in the design of new therapeutics.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 2,5-dioxopyrrolidinyl esters demonstrate antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting that modifications to the structure can enhance efficacy against resistant strains.
Material Science
The compound's unique chemical structure allows it to be used as a building block in polymer chemistry. It can participate in various polymerization reactions, leading to the development of novel materials.
Case Study: Synthesis of Biodegradable Polymers
Recent studies have focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting materials exhibit favorable mechanical properties and biodegradability, making them suitable for applications in packaging and biomedical devices.
Agricultural Chemistry
There is potential for this compound's application in agricultural chemistry as a pesticide or herbicide precursor. Its ability to interact with biological systems may allow it to affect pest populations selectively.
Case Study: Herbicidal Activity
Experimental results have shown that compounds derived from 2,5-dioxopyrrolidin-1-yl esters exhibit herbicidal activity against certain weed species. This suggests that further exploration could lead to effective agrochemicals with reduced environmental impact.
Table: Summary of Synthesis Techniques
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity and function. This interaction is crucial for its applications in biochemical and medicinal research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related CTAs and functional esters, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Findings:
Substituent Effects on Reactivity: The ethylthio group in the target compound balances reactivity and solubility, enabling efficient RAFT polymerization in aqueous/organic solvent mixtures . In contrast, the dodecylthio group in CEPA and Compound 38 increases hydrophobicity, favoring non-polar media but slowing fragmentation kinetics . The NHS ester in the target compound distinguishes it from CEPA (carboxylic acid), allowing direct conjugation without additional activation steps .
Morphological Control :
- Compound 38’s bicyclic substituent introduces steric effects, enabling access to complex polymer morphologies (e.g., vesicles, bicontinuous structures) , whereas the target compound is optimized for linear or lightly branched polymers .
Application-Specific Design :
- The pyrenyl derivative () lacks trithiocarbonate functionality, rendering it unsuitable for RAFT but ideal for fluorescence-based applications .
Stability and Handling :
- The target compound’s hydrolytic sensitivity necessitates inert storage conditions, whereas dodecylthio analogs (e.g., CEPA) exhibit greater stability due to reduced electrophilicity .
Biological Activity
2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate (CAS No. 1195771-65-3) is a synthetic compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H16N2O4S3
- Molecular Weight : 360.47 g/mol
- Structure : The compound features a pyrrolidine ring, cyano group, and thioester functionalities which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of the pyrrolidinyl structure exhibit significant antimicrobial activity. For instance, compounds similar to 2,5-Dioxopyrrolidin-1-yl 4-cyano derivatives have shown promising results against various bacterial and fungal strains. In a comparative study, these compounds demonstrated a higher efficacy in inhibiting the growth of pathogens compared to standard antibiotics .
The biological activity of this compound can be attributed to its ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways. The presence of the cyano group enhances its interaction with biological targets, potentially leading to increased potency against resistant strains .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties of 2,5-Dioxopyrrolidin-1-yl 4-cyano derivatives.
- Method : Various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating superior antimicrobial activity .
- Toxicological Assessment :
Data Table
| Property | Value |
|---|---|
| CAS Number | 1195771-65-3 |
| Molecular Weight | 360.47 g/mol |
| Antimicrobial Activity | Effective against multiple strains |
| Cytotoxicity | Low at therapeutic levels |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate?
- Methodological Answer : The compound is synthesized via DCC/DMAP-catalyzed amidation between benzylamine and 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid (CEPA) under mild conditions to preserve functional group integrity. Key steps include:
- Activation of CEPA’s carboxylic acid using DCC.
- Nucleophilic attack by benzylamine, monitored via NMR for intermediate verification .
- Purification via column chromatography to isolate the final product.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : NMR to confirm disulfide bond formation and ester linkage.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., observed MW: 491.74 vs. calculated MW: 491.74) .
- Elemental Analysis : Confirmation of C, H, N, S content to ensure purity >97% .
Q. What are its common applications in bioconjugation and polymer chemistry?
- Methodological Answer : The compound serves as:
- RAFT Agent : For controlled radical polymerization (e.g., synthesizing non-ionic diblock copolymers for enzyme encapsulation) .
- Disulfide Linker : In siRNA-PEG conjugates, enabling reversible crosslinking via thiol-disulfide exchange. Efficiency is tested by comparing conjugation yields under reducing vs. non-reducing conditions .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s efficiency in siRNA conjugation?
- Methodological Answer :
- Step 1 : Optimize molar ratios (e.g., 1:1.2 siRNA:compound) in PBS (pH 7.4) at 25°C.
- Step 2 : Monitor conjugation via HPLC or gel electrophoresis to quantify unreacted siRNA.
- Step 3 : Assess stability by incubating conjugates in glutathione (10 mM, mimicking intracellular reductants) and measuring siRNA release kinetics .
- Data Interpretation : Higher retention of siRNA in non-reducing conditions indicates stable conjugation .
Q. What factors influence the stability of disulfide linkers formed using this compound?
- Methodological Answer : Stability is affected by:
- pH : Acidic conditions (pH <5) slow thiol-disulfide exchange, while neutral/basic conditions accelerate it.
- Redox Environment : Glutathione concentration (0.5–10 mM) inversely correlates with linker half-life.
- Steric Hindrance : Bulky substituents (e.g., ethylthio groups) reduce accessibility of disulfide bonds, enhancing stability .
Q. How to address contradictions in reported bioconjugation efficiencies across studies?
- Methodological Answer :
- Source Analysis : Compare reaction conditions (e.g., solvent polarity, temperature). For example, DMF increases reaction rates but may denature biomolecules, leading to lower yields in aqueous vs. organic phases .
- Control Experiments : Replicate studies using standardized protocols (e.g., fixed siRNA:compound ratios) to isolate variables.
- Meta-Analysis : Apply multivariate regression to datasets (e.g., Haddad et al.’s hybrid modeling) to identify methodological biases, such as differences in receptor response profiling or data normalization .
Data Contradiction Analysis
Key Research Considerations
- Thermodynamics vs. Kinetics : In RAFT polymerization, the compound’s chain-transfer efficiency (e.g., ) must be balanced against reaction temperature to avoid premature termination .
- Toxicity Mitigation : Ensure residual DCC/DMAP catalysts are removed via dialysis (<3.5 kDa membrane) for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
